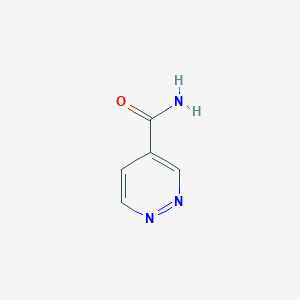

Pyridazine-4-carboxamide

Vue d'ensemble

Description

Pyridazine-4-carboxamide is a compound with the molecular formula C5H5N3O . It has a molecular weight of 123.11 g/mol . The IUPAC name for this compound is pyridazine-4-carboxamide .

Molecular Structure Analysis

The molecular structure of Pyridazine-4-carboxamide consists of a pyridazine ring with a carboxamide group attached at the 4-position . The InChI code for this compound is InChI=1S/C5H5N3O/c6-5(9)4-1-2-7-8-3-4/h1-3H,(H2,6,9) .

Physical And Chemical Properties Analysis

Pyridazine-4-carboxamide has several computed properties. It has a molecular weight of 123.11 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 123.043261792 g/mol . The topological polar surface area is 68.9 Ų .

Applications De Recherche Scientifique

Drug Discovery and Molecular Recognition

Pyridazine derivatives, including Pyridazine-4-carboxamide, are explored in drug discovery due to their potential in molecular recognition. They are used in the design of inhibitors for various enzymes and receptors. For example, a pyridazine-3-carboxamide moiety is prominent in inhibitors of stearoyl-coenzyme A desaturase-1 (SCD), which is involved in fatty acid metabolism .

Anti-inflammatory Applications

Some pyridazine derivatives have shown significant anti-inflammatory activity. The 4-amino derivative of Pyridazine has been found to be a more potent anti-inflammatory agent than aspirin in oral administration .

Fungicidal Potency

Pyrazole-4-carboxamides, which share a similar structure with Pyridazine-4-carboxamide, have been synthesized as potential fungicides. They have shown promising results against certain plant pathogens .

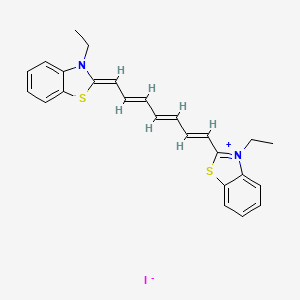

Opto-electronics

Pyridazine derivatives are valuable materials in opto-electronics due to their unique physicochemical properties. They are used in the development of materials that require specific electronic and light-emitting characteristics .

Agriculture

In agriculture, Pyridazine derivatives are utilized for their biological activity, which can be harnessed to develop new agrochemicals with specific action against pests or diseases .

Synthesis of Fused Heterocycles

Pyridazine-4-carboxamide can be used as a precursor in the synthesis of fused heterocycles, which are important structures in medicinal chemistry due to their diverse biological activities .

Orientations Futures

Mécanisme D'action

- The molecular target of PPCs lies upstream of TRPV (Transient Receptor Potential Vanilloid) channels, acting independently of TRPVs .

Target of Action

Mode of Action

Propriétés

IUPAC Name |

pyridazine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O/c6-5(9)4-1-2-7-8-3-4/h1-3H,(H2,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEBGCSXVYUDDPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC=C1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50448276 | |

| Record name | Pyridazine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridazine-4-carboxamide | |

CAS RN |

88511-47-1 | |

| Record name | Pyridazine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

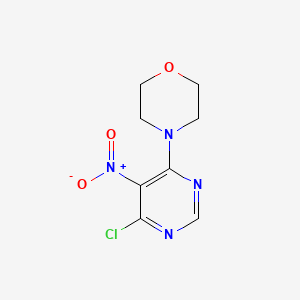

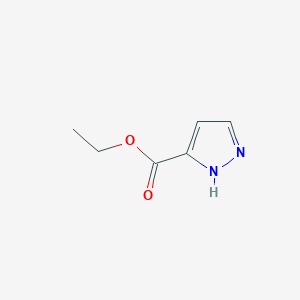

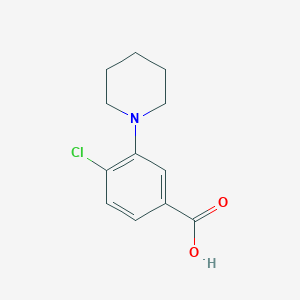

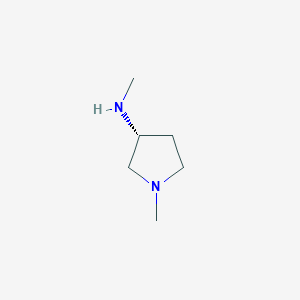

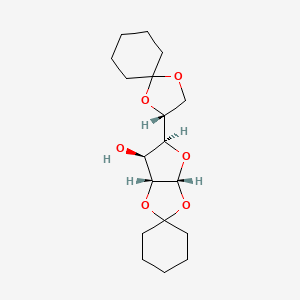

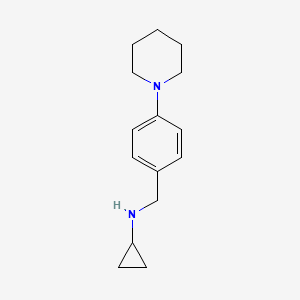

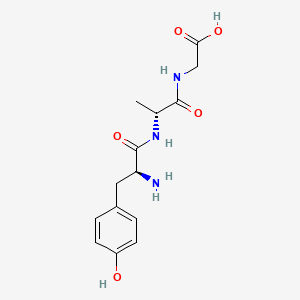

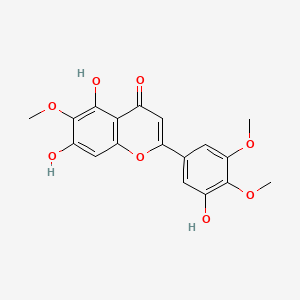

Feasible Synthetic Routes

Q & A

Q1: What makes pyridazine-4-carboxamide derivatives interesting for medicinal chemistry?

A: Pyridazine-4-carboxamide derivatives have demonstrated potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs) [, , ]. These compounds are structurally similar to nevirapine, a known NNRTI used in the treatment of HIV.

Q2: How do modifications on the pyridazine-4-carboxamide scaffold affect its biological activity?

A: Research indicates that the substitution pattern on the pyridazine and phenyl rings significantly impacts the inhibitory potency of these compounds against HIV-1 reverse transcriptase [, , ]. For example, introducing various alkyl groups at positions 6 and 11 of the pyridazino[3,4-b][1,5]benzodiazepin-5-one scaffold, along with modifications at positions 3 and 8, leads to a range of inhibitory activities.

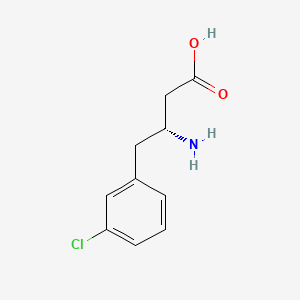

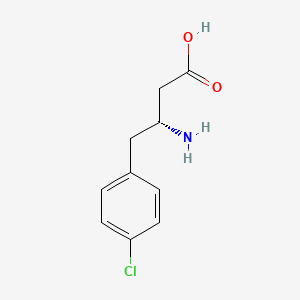

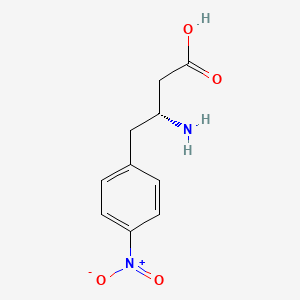

Q3: Beyond HIV, are there other potential applications for pyridazine-4-carboxamide derivatives?

A: Yes, research suggests that pyridazine-4-carboxamide derivatives can act as herbicides by targeting phytoene desaturase (PDS) []. A study using diflufenican (a known PDS-inhibiting herbicide) as a lead compound showed that modifications to the pyridazine-4-carboxamide scaffold could generate potent herbicides with improved activity against specific weed species.

Q4: Can you provide an example of a successful modification to the pyridazine-4-carboxamide scaffold that enhanced its herbicidal activity?

A: A study found that introducing a 3-(trifluoromethyl)phenoxy group at position 3 and a 2,4-difluorophenyl group at the carboxamide nitrogen of the 6-chloropyridazine-4-carboxamide scaffold led to compound 6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide (B1) []. This compound exhibited significantly improved pre-emergence herbicidal activity against specific weeds compared to the lead compound diflufenican.

Q5: How do these pyridazine-4-carboxamide herbicides affect plants?

A: These herbicides interfere with carotenoid biosynthesis in plants by inhibiting PDS []. This leads to the accumulation of phytoene and a decrease in the production of carotenoids, ultimately affecting photosynthesis and causing plant death.

Q6: What synthetic strategies are commonly used to prepare pyridazine-4-carboxamide derivatives?

A: Researchers utilize various methods to synthesize these compounds. One approach involves using 3,6-dichloropyridazine-4-carboxylic acid chloride as a starting material, which undergoes sequential reactions with amines and then cyclization to afford the desired pyridazino[3,4-b][1,5]benzodiazepin-5-ones []. Another method utilizes Michael addition reactions of arylhydrazone derivatives with functionalized α-cyanoacrylamides to generate pyridazine-4-carboxamide compounds [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.